molecular formula C13H22N2O2 B5049891 5-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenol

5-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenol

Cat. No. B5049891
M. Wt: 238.33 g/mol
InChI Key: SRGDCQDYDQLZBH-UHFFFAOYSA-N
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Description

Dimethylaminoethyl acrylate, a compound with a similar structure, is an unsaturated carboxylic acid ester having a tertiary amino group . It is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .


Synthesis Analysis

2-Dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved .


Molecular Structure Analysis

The molecular structure of similar compounds like dimethylaminoethyl acrylate consists of a tertiary amine and primary alcohol functional groups .


Chemical Reactions Analysis

Dimethylaminoethyl acrylate is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It can form ignitable mixtures with air .


Physical And Chemical Properties Analysis

Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is soluble in water and miscible with organic solvents .

Safety and Hazards

Dimethylaminoethyl acrylate is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Contact with molten substance may cause severe burns to skin and eyes . It must therefore be adequately stabilized, stored in a dry and cool place .

properties

IUPAC Name

5-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-14(2)7-8-15(3)10-11-5-6-13(17-4)12(16)9-11/h5-6,9,16H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGDCQDYDQLZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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